1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Description
1-(3,4-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by a 3,4-dimethylphenyl substituent at position 1 and a trifluoromethyl (-CF₃) group at position 3 of the pyrazole ring (Figure 1). Pyrazole derivatives are widely studied due to their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 3,4-dimethylphenyl moiety contributes steric bulk and electronic effects that may influence binding interactions in biological systems .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-7-3-4-9(5-8(7)2)17-11(18)6-10(16-17)12(13,14)15/h3-6,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQBMJKDZOXXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethylphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction typically proceeds under acidic conditions and may require a catalyst to enhance the reaction rate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features, physical properties, and biological activities of the target compound with related pyrazole derivatives:
Notes:
- This is critical for interactions with biological targets . 3,4-Dimethylphenyl: Provides steric bulk and moderate electron-donating effects, which may improve binding affinity in hydrophobic pockets of enzymes or receptors . Alkoxy/aryloxy groups (e.g., butyloxy): Increase lipophilicity and may influence pharmacokinetic properties .
Physicochemical Properties
- Melting Points : Pyrazoline derivatives with alkoxy groups () exhibit melting points of 121–130°C, while pyrazol-5-ols with aromatic substituents () melt at higher temperatures (163–204°C), likely due to stronger intermolecular hydrogen bonding .
- Chromatographic Behavior : Rf values of 0.87–0.89 (petroleum ether:EtOAc) for alkoxy-substituted pyrazolines suggest moderate polarity, comparable to the target compound if similar substituents are present .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
